321-Fold β₁ Selectivity in Human Myocardium: Nebivolol vs. Class Comparators
Nebivolol demonstrates the highest β₁-adrenoceptor selectivity among all clinically used β-blockers. In human myocardial membrane preparations, nebivolol exhibited a 321-fold higher affinity for β₁ versus β₂ receptors [1]. This exceeds the selectivity of bisoprolol, the next most selective agent in clinical use [2].
| Evidence Dimension | β₁/β₂ receptor selectivity ratio (fold difference in binding affinity) |
|---|---|
| Target Compound Data | 321-fold β₁ selectivity |
| Comparator Or Baseline | Bisoprolol: ~100-fold β₁ selectivity; Metoprolol: ~6-fold; Atenolol: ~5.7-fold |
| Quantified Difference | 3.2× higher selectivity than bisoprolol; >50× higher than metoprolol |
| Conditions | Human cardiac β₁- and β₂-adrenergic receptor binding assays |
Why This Matters
Higher β₁-selectivity reduces β₂-mediated pulmonary and peripheral adverse effects, making nebivolol preferable for patients with reactive airway disease or peripheral vascular comorbidities.
- [1] Bristow MR, Nelson P, Minobe W, Johnson C. Characterization of β1-adrenergic receptor selectivity of nebivolol and various other beta-blockers in human myocardium. Journal of Cardiac Failure. 2005;11(6):S39. View Source
- [2] Deranged Physiology. Beta-blockers: Receptor Selectivity and Pharmacological Profiles. View Source
